molecular formula C₂₉H₄₀N₂O₁₁ B1140461 (3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1357570-21-8

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1140461
CAS No.: 1357570-21-8
M. Wt: 592.63
InChI Key:
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Mechanism of Action

Target of Action

Ramipril Acyl-beta-D-glucuronide is a metabolite of Ramipril , which is an inhibitor of the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Mode of Action

It is known that acyl glucuronides, the class of compounds to which ramipril acyl-beta-d-glucuronide belongs, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .

Biochemical Pathways

Conjugation with glucuronic acid is an important pathway in the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These compounds often circulate in plasma before being excreted in urine and bile . Acyl glucuronides can inhibit key enzymes and transporters, and interact with several biological systems .

Pharmacokinetics

It is known that ramipril, the parent drug, is quickly hydrolyzed into the active metabolite ramiprilat after absorption .

Result of Action

Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Action Environment

The action of Ramipril Acyl-beta-D-glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing their safety . Additionally, the bioactivation of carboxylic acid drugs by alternative pathways can confound the understanding of their action .

Preparation Methods

Properties

IUPAC Name

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21?,22-,23-,24?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZVWDOXIZGYPD-XHPMATLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@H](C([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858358
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357570-21-8
Record name (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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